molecular formula C12H14O B8557963 2-Cyclopropyl-6-ethyl-benzaldehyde

2-Cyclopropyl-6-ethyl-benzaldehyde

Cat. No. B8557963
M. Wt: 174.24 g/mol
InChI Key: DEWLUVWSRKBXFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08158668B2

Procedure details

Prepared in analogy to Example 57(c) from butyl-[1-(2-chloro-6-ethyl-phenyl)-meth-(E)-ylidene]-amine, cyclopropylmagnesium bromide and manganese(II) chloride in tetrahydrofuran and ether followed by chromatography on silical gel. Yellow oil. 1H-NMR (CDCl3): 0.74 (2H, m, CH2), 1.02 (2H, m, CH2), 1.25 (3H, t, CH3), 2.40 (1H, m, CH), 2.98 (2H, q, CH2), 7.04 (1H, d, ArH), 7.12 (1H, d, ArH), 7.36 (1H, dd, ArH), 10.9 (1H, s, CHO).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
cyclopropylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
manganese(II) chloride
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C(/N=[CH:6]/[C:7]1[C:12]([CH2:13][CH3:14])=[CH:11][CH:10]=[CH:9][C:8]=1Cl)CCC.[CH:16]1([Mg]Br)[CH2:18][CH2:17]1.[O:21]1CCCC1>CCOCC.[Cl-].[Mn+2].[Cl-]>[CH:16]1([C:8]2[CH:9]=[CH:10][CH:11]=[C:12]([CH2:13][CH3:14])[C:7]=2[CH:6]=[O:21])[CH2:18][CH2:17]1 |f:4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)/N=C/C1=C(C=CC=C1CC)Cl
Name
cyclopropylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)[Mg]Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Name
manganese(II) chloride
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Mn+2].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1(CC1)C1=C(C=O)C(=CC=C1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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